molecular formula C18H14Cl2N2O2 B13109715 2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one CAS No. 565157-28-0

2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one

Cat. No.: B13109715
CAS No.: 565157-28-0
M. Wt: 361.2 g/mol
InChI Key: XKNQFZQQNFYLRK-UHFFFAOYSA-N
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Description

2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family This compound is characterized by the presence of a dichlorophenyl group and a phenethoxy group attached to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one typically involves the reaction of 2,6-dichlorobenzonitrile with phenethyl alcohol in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dichlorophenyl isothiocyanate
  • 2,6-dichlorophenylamine
  • 2,6-dichlorophenylacetic acid

Uniqueness

2-(2,6-dichlorophenyl)-5-phenethoxypyridazin-3(2H)-one is unique due to its specific structural features, such as the combination of a dichlorophenyl group and a phenethoxy group on a pyridazinone core

Properties

CAS No.

565157-28-0

Molecular Formula

C18H14Cl2N2O2

Molecular Weight

361.2 g/mol

IUPAC Name

2-(2,6-dichlorophenyl)-5-(2-phenylethoxy)pyridazin-3-one

InChI

InChI=1S/C18H14Cl2N2O2/c19-15-7-4-8-16(20)18(15)22-17(23)11-14(12-21-22)24-10-9-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2

InChI Key

XKNQFZQQNFYLRK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC(=O)N(N=C2)C3=C(C=CC=C3Cl)Cl

Origin of Product

United States

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